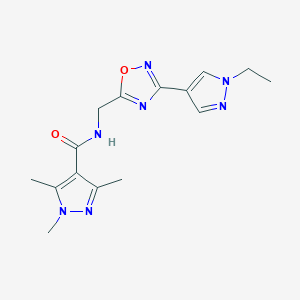

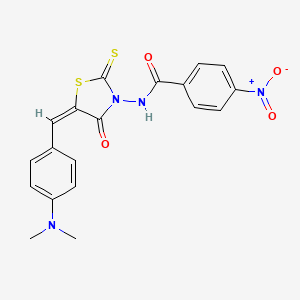

![molecular formula C23H20O7 B2729331 2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate CAS No. 433321-93-8](/img/structure/B2729331.png)

2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate, also known as DMF, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. DMF is a member of the furanocarboxylic acid family and is known to exhibit various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Furan Reactions : The study "Reaction of phthalimidonitrene with furans" by D. W. Jones (1972) explores reactions involving various furan derivatives, highlighting the diverse chemical transformations furans can undergo (Jones, 1972).

Photochemical Applications : B. Guizzardi et al. (2000) discuss the smooth production of 2-(4-N,N-dimethylaminophenyl) heterocycles from photolysis involving furan, demonstrating the potential of photochemical processes in creating complex heterocyclic structures (Guizzardi et al., 2000).

Synthesis of Grisane System : A study titled "The chemistry of fungi. Part LXIX..." by Mortaza Ahbab et al. (1976) outlines the synthesis of complex organic structures involving furan derivatives, illustrating the compound's utility in organic synthesis (Ahbab et al., 1976).

Lignin Model Reactions : S. Li and K. Lundquist (1999) investigate reactions of lignin models of β-5 type, including furan derivatives, which is significant for understanding and manipulating lignin, a major component of plant biomass (Li & Lundquist, 1999).

Iridium-Catalyzed Transfer Hydrogenation : Benjamin Bechem et al. (2010) describe the enantioselective carbonyl allylation, crotylation, and tert-prenylation of furan methanols, indicating the compound's role in complex catalytic processes (Bechem et al., 2010).

Molecular Synthesis and Reactions : E. V. Pimenova et al. (2003) report the synthesis of a compound similar to the query, highlighting the methods and reactions involved in synthesizing complex organic molecules (Pimenova et al., 2003).

Acylation of Benzofurans : Y. Kawase et al. (1968) explore the acylation of dimethyl-bz-hydroxybenzofurans, showing the compound's utility in the synthesis of furoisoflavones, which are important in various chemical applications (Kawase et al., 1968).

Synthesis of Natural Furan-Cyclized Diarylheptanoids : Hatice Secinti and H. SeÇen (2015) detail the synthesis of natural diarylheptanoids starting from 2-furaldehyde, demonstrating the role of furan derivatives in synthesizing natural products (Secinti & SeÇen, 2015).

Electrosynthesis Applications : D. Horii et al. (2005) discuss the self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran, highlighting the potential of electrochemical methods in synthesizing furan derivatives (Horii et al., 2005).

Propiedades

IUPAC Name |

[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O7/c1-26-16-8-9-17(21(14-16)30-23(25)20-5-4-12-29-20)18(24)10-6-15-7-11-19(27-2)22(13-15)28-3/h4-14H,1-3H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWXQRCPVCWPMK-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

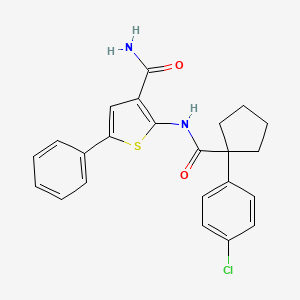

![2-Chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2729251.png)

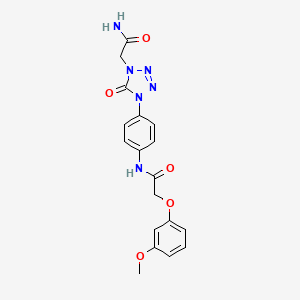

![3-Thiophen-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2729253.png)

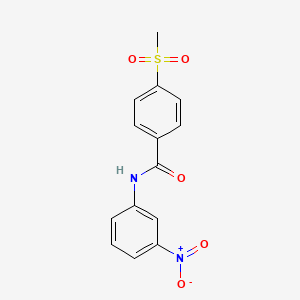

![8-bromo-N-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide](/img/structure/B2729257.png)

![4-(4-chlorophenyl)-4-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)butanamide](/img/structure/B2729259.png)

![N-Methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2729262.png)

![N-[(4-benzyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2729268.png)

![5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2729269.png)